2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both dihydroxyhexyl and isoindole-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the reaction of an appropriate isoindole precursor with a dihydroxyhexyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isoindole-dione moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the isoindole-dione structure .
Scientific Research Applications
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism by which 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dihydroxyhexyl group can form hydrogen bonds with active sites, while the isoindole-dione moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dihydroxyhexyl)oxolan-2-one: This compound shares the dihydroxyhexyl group but has a different core structure.
5,6-Dihydroxyindole: Similar in having dihydroxy groups, but with an indole core instead of isoindole-dione.
Uniqueness
2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to the combination of its dihydroxyhexyl and isoindole-dione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
212061-20-6 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(5,6-dihydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO5/c16-9-10(17)5-3-4-8-20-15-13(18)11-6-1-2-7-12(11)14(15)19/h1-2,6-7,10,16-17H,3-5,8-9H2 |
InChI Key |
UEKNLCABUSNREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC(CO)O |
Origin of Product |
United States |
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